molecular formula C11H11FO3 B132074 Methyl 6-fluorochroman-2-carboxylate CAS No. 874649-82-8

Methyl 6-fluorochroman-2-carboxylate

Cat. No. B132074
M. Wt: 210.2 g/mol
InChI Key: QAYAXMIKHJVIJM-UHFFFAOYSA-N
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Description

Methyl 6-fluorochroman-2-carboxylate is a compound that falls within the category of fluorinated heterocyclic carboxylates. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the physical and chemical properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of related fluorinated chroman derivatives has been explored in the literature. For instance, a method for the synthesis of methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate has been developed, which involves the substitution of a dimethylamino group by bioisosteric fragments using primary and secondary amines . This suggests that similar strategies could be employed for the synthesis of Methyl 6-fluorochroman-2-carboxylate, with potential modifications to the starting materials or reaction conditions.

Molecular Structure Analysis

While the specific molecular structure of Methyl 6-fluorochroman-2-carboxylate is not detailed in the provided papers, related compounds have been studied. For example, the molecular structure, as well as various electronic properties of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, have been analyzed using techniques such as FT-IR, X-ray diffraction, and computational methods . These studies provide insights into the influence of fluorine atoms on the molecular geometry and electronic distribution, which could be extrapolated to understand the structure of Methyl 6-fluorochroman-2-carboxylate.

Chemical Reactions Analysis

The reactivity of fluorinated chroman derivatives can be quite diverse. For example, the reaction of methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate with amines to substitute the dimethylamino group has been documented . This indicates that Methyl 6-fluorochroman-2-carboxylate could potentially undergo similar nucleophilic substitution reactions, which could be useful in the synthesis of various bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For instance, the introduction of fluorine can affect the acidity, lipophilicity, and metabolic stability of the molecule. Although the specific properties of Methyl 6-fluorochroman-2-carboxylate are not provided, the analysis of similar compounds, such as the study of 5-Fluoro-2'-deoxyuridylate and its interaction with thymidylate synthetase, demonstrates the unique reactivity of fluorinated molecules . Additionally, the use of fluorogenic reagents for the detection of carboxylic acids in high-performance liquid chromatography highlights the sensitivity of fluorinated compounds to analytical techniques .

Scientific Research Applications

Synthesis and Structural Research

  • Methyl 6-fluorochroman-2-carboxylate has been synthesized from p-fluorophenol, leading to the formation of its R- and S- enantiomers (Yang et al., 2005).

Antibacterial Applications

  • Novel benzimidazoles derived from 6-fluorochroman-2-carboxylic acid have shown promising antibacterial activity, particularly against Salmonella typhimurium (Kumar et al., 2006).

Chemical Modification Studies

  • A method for substituting the dimethylamino group with bioisosteric fragments in methyl 6-fluorochroman-2-carboxylate derivatives has been developed, showcasing diverse chemical modification capabilities (Кисель et al., 2013).

Application in Radiopharmaceuticals

  • Methyl 6-fluorochroman-2-carboxylate is used in the synthesis of radiopharmaceuticals like 6-fluoro-3,4-dihydroxy-l-phenylalanine for neurologic and oncologic PET scans (Wagner et al., 2009).

Electrophile Studies

  • The compound serves as a substrate for studying reactions with various electrophiles, contributing to broader research in organic chemistry (Zhu et al., 2003).

Pharmaceutical Research

  • In pharmaceutical research, it's used in the synthesis of dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).

Environmental Toxicology

  • Methyl 6-fluorochroman-2-carboxylate is part of studies in environmental toxicology, particularly in the biotransformation of fluorotelomer-based compounds (Butt et al., 2014).

Molecular Structure Analysis

  • Its molecular structures are studied to understand interactions in side products during antitubercular agent synthesis (Richter et al., 2023).

Electrophile Synthesis

  • The compound is involved in the synthesis of pyridine derivatives, aiding in the exploration of new synthetic routes in organic chemistry (Qunfeng et al., 2012).

Antimicrobial and Toxicity Studies

  • Methyl 6-fluorochroman-2-carboxylate derivatives are also evaluated for their antimicrobial activities and toxicity levels, contributing to the development of new drugs (Tiwari et al., 2018).

Safety And Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Optically pure 6-fluoro-chroman-2-carboxylate (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . The enzymatic resolution technique of FCCAs represents significant advantages over those chemical resolution methods .

properties

IUPAC Name

methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYAXMIKHJVIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595128
Record name Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluorochroman-2-carboxylate

CAS RN

874649-82-8
Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874649-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PB Vekariya, JR Pandya… - International Scholarly …, 2014 - downloads.hindawi.com
… Separated solid precipitate was filtered, washed with water, and dried to afford methyl 6-fluorochroman-2-carboxylate 1. Compound 1 (0.01mol) in absolute ethanol was taken into the …
Number of citations: 2 downloads.hindawi.com
PB Vekariya, JR Pandya, V Goswami… - International Letters of …, 2014 - infona.pl
… To a stirred solution of methyl 6-fluorochroman-2-carboxylate 1, (2.0 g, 0.01 mol) in absolute ethanol (25 ml) cooled at (-5) C, hydrazine hydrate (99 %), (4.0 ml, 0.08 mol) was added …
Number of citations: 9 www.infona.pl

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